4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
“4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one” is a chemical compound with the molecular formula C15H15F3N4O2 . It is available for purchase from various scientific suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolone ring with a phenyl group, a trifluoromethyl group, and a morpholinoamino methylene group attached .Scientific Research Applications
Antibacterial Activities
Schiff base compounds derived from related pyrazolone structures have been synthesized and shown to possess antibacterial activities. For example, compounds synthesized from the interaction of 1-phenyl-3-methyl-4-benzoyl-2-pyrazolin-5-one with different amines were tested for their antibacterial efficacy against strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis using the disk diffusion method (Liu et al., 2012).
Mass Spectral Studies
Research on the mass spectral fragmentation patterns of similar compounds has elucidated the principal fragmentation routes, including the rupture of the exocyclic CH-NH bond and minor routes involving the loss of H, OH, and phenyl groups. This provides insight into the structural properties and stability of these compounds under mass spectrometry (Keats et al., 1982).
Synthesis Techniques
Studies have highlighted environmentally benign synthesis techniques for fluorinated pyrazolone derivatives, showcasing methods such as conventional, ultrasonication, and microwave techniques. These compounds were characterized by IR, 1H NMR, and MS studies and screened for their antimicrobial activity, demonstrating the potential for green chemistry approaches in synthesizing these derivatives (Shelke et al., 2007).
Spectroscopic and Crystallographic Investigations
Research has been conducted on the synthesis and characterization, including spectroscopic, spectrophotometric, and crystallographic investigations, of Schiff base ligands derived from pyrazolone structures. These studies provide valuable information on the molecular and structural aspects of these compounds, contributing to the understanding of their chemical properties and potential applications (Hayvalı et al., 2010).
Complexation with Actinide and Lanthanide Ions
Another study explored the synthesis and complexation of similar compounds with actinide and lanthanide ions, comparing the extraction efficiencies and selectivities of different ligands. This research is relevant for applications in nuclear chemistry and the recycling or remediation of radioactive materials (Smith et al., 1989).
Properties
IUPAC Name |
4-[(E)-morpholin-4-yliminomethyl]-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)13-12(10-19-21-6-8-24-9-7-21)14(23)22(20-13)11-4-2-1-3-5-11/h1-5,10,20H,6-9H2/b19-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGAMCJZZQCCOY-VXLYETTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=CC2=C(NN(C2=O)C3=CC=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/N=C/C2=C(NN(C2=O)C3=CC=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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